N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluorocyclohexyl group attached to an indole-3-carboxamide moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide typically involves the following steps:
Formation of the difluorocyclohexyl group: This can be achieved through the difluorination of cyclohexane derivatives using reagents such as diethylaminosulfur trifluoride.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling reaction: The final step involves coupling the difluorocyclohexyl group with the indole-3-carboxamide using coupling agents like N,N’-dicyclohexylcarbodiimide in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the difluorocyclohexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity, while the indole-3-carboxamide moiety can interact with active sites or binding pockets. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
- N-(4,4-difluorocyclohexyl)formamide
- N-(4,4-difluorocyclohexyl)nicotinamide
- 2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide
Uniqueness: N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide is unique due to its specific combination of a difluorocyclohexyl group and an indole-3-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O/c16-15(17)7-5-10(6-8-15)19-14(20)12-9-18-13-4-2-1-3-11(12)13/h1-4,9-10,18H,5-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPWHWVHIWTJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CNC3=CC=CC=C32)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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